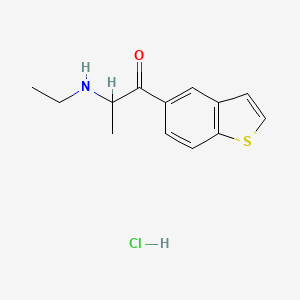
1-(1-Benzothiophen-5-yl)-2-(ethylamino)propan-1-onehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Benzothiophen-5-yl)-2-(ethylamino)propan-1-onehydrochloride is a synthetic organic compound that belongs to the class of substituted cathinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzothiophen-5-yl)-2-(ethylamino)propan-1-onehydrochloride typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Propanone Moiety: The propanone group can be introduced via a Friedel-Crafts acylation reaction using a suitable acyl chloride.
Ethylamino Substitution: The ethylamino group can be introduced through a reductive amination reaction using ethylamine and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Benzothiophen-5-yl)-2-(ethylamino)propan-1-onehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Chemistry: It can be used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound may be studied for its effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research may focus on its potential therapeutic applications, such as its use as a stimulant or in the treatment of certain medical conditions.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-(1-Benzothiophen-5-yl)-2-(ethylamino)propan-1-onehydrochloride likely involves its interaction with neurotransmitter systems in the brain. It may act as a reuptake inhibitor for monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft and enhanced stimulation of their respective receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Benzothiophen-5-yl)-2-(methylamino)propan-1-onehydrochloride: Similar structure but with a methylamino group instead of an ethylamino group.
1-(1-Benzothiophen-5-yl)-2-(isopropylamino)propan-1-onehydrochloride: Similar structure but with an isopropylamino group instead of an ethylamino group.
1-(1-Benzothiophen-5-yl)-2-(dimethylamino)propan-1-onehydrochloride: Similar structure but with a dimethylamino group instead of an ethylamino group.
Uniqueness
1-(1-Benzothiophen-5-yl)-2-(ethylamino)propan-1-onehydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The presence of the ethylamino group may influence its binding affinity and selectivity for various biological targets, as well as its metabolic stability and overall pharmacokinetic profile.
Propriétés
Formule moléculaire |
C13H16ClNOS |
|---|---|
Poids moléculaire |
269.79 g/mol |
Nom IUPAC |
1-(1-benzothiophen-5-yl)-2-(ethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H15NOS.ClH/c1-3-14-9(2)13(15)11-4-5-12-10(8-11)6-7-16-12;/h4-9,14H,3H2,1-2H3;1H |
Clé InChI |
CBBUETHUWIRHGE-UHFFFAOYSA-N |
SMILES canonique |
CCNC(C)C(=O)C1=CC2=C(C=C1)SC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


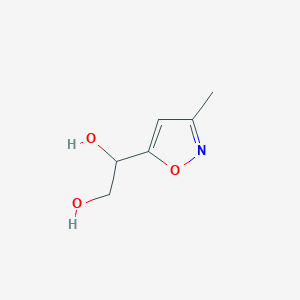
![1-[5-(Methoxymethyl)thiophen-3-yl]piperazinedihydrochloride](/img/structure/B13581351.png)
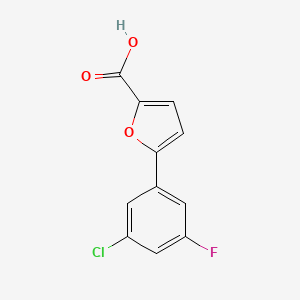
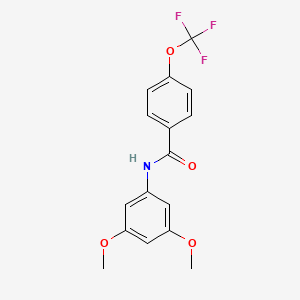
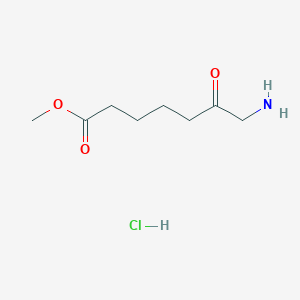
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazolidin-2-one](/img/structure/B13581369.png)
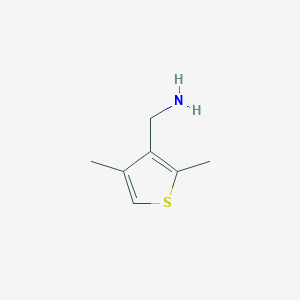

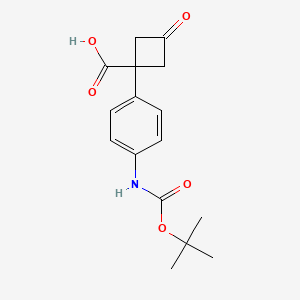

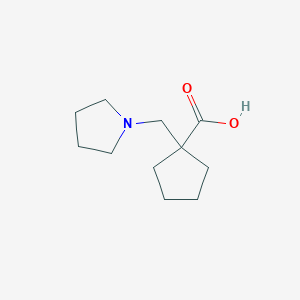
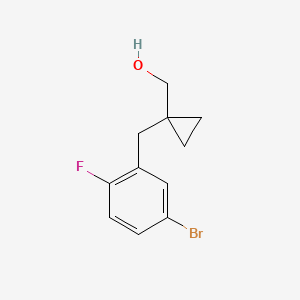
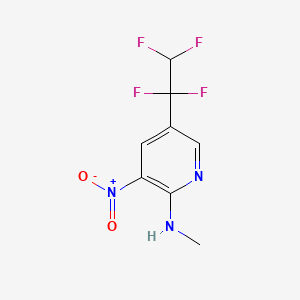
![{1-Azabicyclo[2.2.2]octan-4-yl}methanesulfonamide hydrochloride](/img/structure/B13581427.png)
